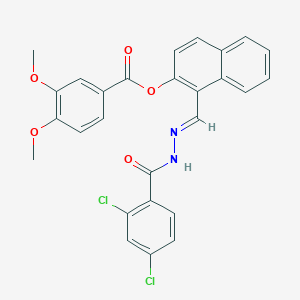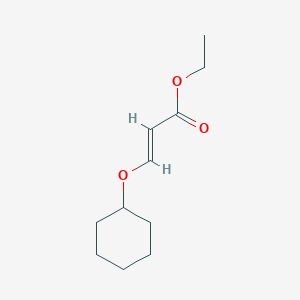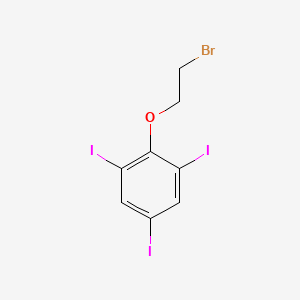
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 4-chlorophenyl group and an ethoxybenzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine typically involves a multi-step process. One common method starts with the preparation of 4-chlorophenylpiperazine, which is then reacted with 2-ethoxybenzaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with receptors or enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its efficacy and safety in treating various conditions, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine involves its interaction with specific molecular targets. The piperazine ring and the benzylidene moiety are likely to play crucial roles in binding to receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-methoxy-benzylidene)-amine
- (4-(4-Bromo-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-phenyl)-amine
Uniqueness
Compared to similar compounds, (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2-ethoxy-benzylidene)-amine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethoxy group may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.
特性
分子式 |
C19H22ClN3O |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C19H22ClN3O/c1-2-24-19-6-4-3-5-16(19)15-21-23-13-11-22(12-14-23)18-9-7-17(20)8-10-18/h3-10,15H,2,11-14H2,1H3/b21-15+ |
InChIキー |
QEXPTQIKDGWUNB-RCCKNPSSSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl |
正規SMILES |
CCOC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11999429.png)
![1,4-Dioxaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11999434.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11999442.png)









